D-aTNA Homoduplex Thermal Stability
D-aTNA (acyclic D-threoninol nucleic acid) forms an exceptionally stable homoduplex with a melting temperature (Tm) of 62.7°C for an 8-mer sequence (5′-GCATCAGT-3′/3′-CGTAGTCA-5′), compared to only 29.0°C for the native DNA/DNA duplex of identical sequence — a ΔTm of +33.7°C [1]. Against the next-best acyclic competitor, serinol nucleic acid (SNA/SNA Tm = 51.1°C), D-aTNA provides an additional +11.6°C of thermal stability. The stability hierarchy across all tested systems is aTNA (62.7°C) > PNA ≈ GNA ≥ SNA (51.1°C) ≫ RNA (38.9°C) > DNA (29.0°C) [1]. This superior stability is attributed to the methyl group on the D-threoninol scaffold, which reduces backbone flexibility and induces clockwise winding that pre-organizes the strand for duplex formation [2].
| Evidence Dimension | Homoduplex melting temperature (Tm, °C) for 8-mer sequence |
|---|---|
| Target Compound Data | D-aTNA/D-aTNA: Tm = 62.7°C |
| Comparator Or Baseline | DNA/DNA: Tm = 29.0°C; RNA/RNA: Tm = 38.9°C; SNA/SNA: Tm = 51.1°C; L-aTNA/L-aTNA: Tm = 61.8°C |
| Quantified Difference | ΔTm = +33.7°C vs DNA; +23.8°C vs RNA; +11.6°C vs SNA; +0.9°C vs L-aTNA |
| Conditions | 8-mer sequence 5′-GCATCAGT-3′; antiparallel orientation; 100 mM NaCl, 10 mM phosphate buffer, pH 7.0 |
Why This Matters
For nucleic acid nanotechnology applications requiring duplex stability at elevated temperatures or under low ionic strength, D-aTNA provides the highest homoduplex Tm among all acyclic XNAs tested, enabling assembly of nanostructures below 5 nm that are unattainable with native DNA.
- [1] Asanuma H, et al. Acyclic artificial nucleic acids with phosphodiester bonds exhibit unique functions. Polymer Journal. 2016;48:781-786 (Table 1, reproduced from Murayama K et al. Chemistry. 2013;19:14151-8). View Source
- [2] Murayama K, Tanaka Y, Toda T, Kashida H, Asanuma H. Highly stable duplex formation by artificial nucleic acids acyclic threoninol nucleic acid (aTNA) and serinol nucleic acid (SNA) with acyclic scaffolds. Chemistry. 2013;19(42):14151-8. doi:10.1002/chem.201301578. View Source
